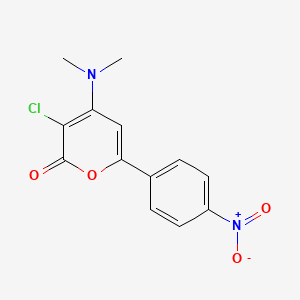
3-Chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone is a C-nitro compound.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
3-Chloro-4-(dimethylamino)-6-(4-nitrophenyl)-2-pyranone has been the subject of research focusing on its molecular structure and synthesis processes. For instance, studies have explored the synthesis and structural determination of similar compounds using techniques like IR, NMR, MS, and X-ray crystallography. These compounds, like 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, exhibit unique structural features such as enantiomers and specific conformations, which are essential for understanding their chemical properties and potential applications (Ji et al., 2000).
Antimicrobial Activity
Linked heterocyclic compounds containing moieties similar to this compound have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. The presence of specific groups, such as 4-nitrophenyl, in these compounds plays a significant role in enhancing their antimicrobial effectiveness (Reddy et al., 2010).
Applications in Polymerization Monitoring
Research has been conducted on fluorescence probes for monitoring polymerization processes, involving compounds with structures similar to this compound. These probes are sensitive to solvent polarity and medium microviscosity, making them useful for monitoring the polymerization process and degree of cure in various formulations. This application demonstrates the potential of such compounds in industrial and chemical manufacturing processes (Wang et al., 1996).
Valence Isomerization Studies
The compound has also been involved in studies on valence isomerization, particularly in reactions forming pyrans and dienones. Such studies provide insights into the dynamic equilibria and solvent influences on the isomerization processes, essential for understanding the chemical behavior and potential transformations of these compounds (Krasnaya et al., 1985).
Propriétés
Formule moléculaire |
C13H11ClN2O4 |
|---|---|
Poids moléculaire |
294.69 g/mol |
Nom IUPAC |
3-chloro-4-(dimethylamino)-6-(4-nitrophenyl)pyran-2-one |
InChI |
InChI=1S/C13H11ClN2O4/c1-15(2)10-7-11(20-13(17)12(10)14)8-3-5-9(6-4-8)16(18)19/h3-7H,1-2H3 |
Clé InChI |
YLGLLBKYWYGNFU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=O)OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
SMILES canonique |
CN(C)C1=C(C(=O)OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Solubilité |
0.9 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



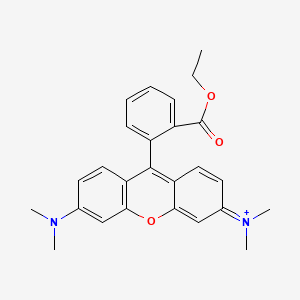
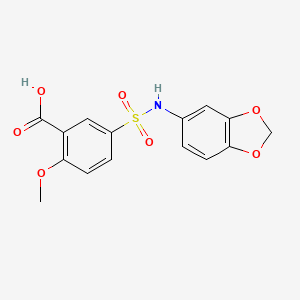
![(E)-N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-3-thiophen-2-yl-acrylamide](/img/structure/B1226065.png)
![2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B1226066.png)
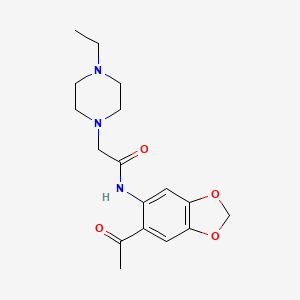
![N-[[[[4-[(2-methyl-1-oxopropyl)amino]phenyl]-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226068.png)
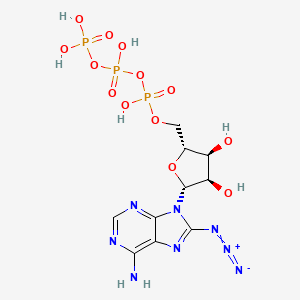
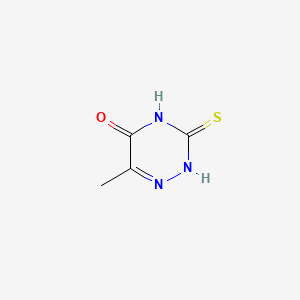
![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)

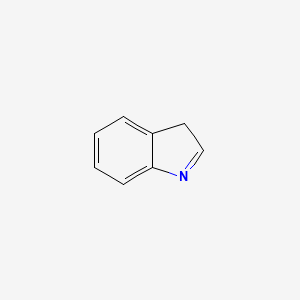
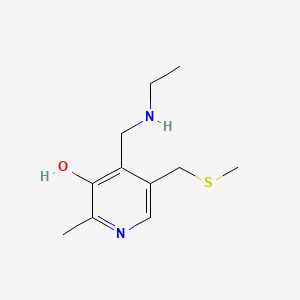
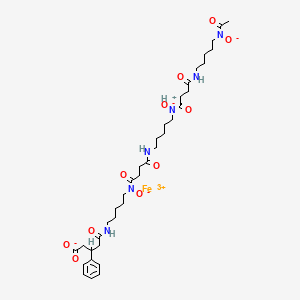
![(2',6-Dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl) acetate](/img/structure/B1226085.png)